N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide
CAS No.: 1286710-71-1
Cat. No.: VC4281754
Molecular Formula: C17H19NO2
Molecular Weight: 269.344
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286710-71-1 |
|---|---|
| Molecular Formula | C17H19NO2 |
| Molecular Weight | 269.344 |
| IUPAC Name | N-(2-cyclopropyl-2-hydroxypropyl)naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C17H19NO2/c1-17(20,13-9-10-13)11-18-16(19)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13,20H,9-11H2,1H3,(H,18,19) |
| Standard InChI Key | YUKPLZAQCUVCHI-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3CC3)O |
Introduction
Chemical Structure and Computational Characterization
Molecular Architecture
The compound consists of a 1-naphthamide group (naphthalene-1-carboxamide) bonded to a 2-cyclopropyl-2-hydroxypropyl substituent. Key structural features include:
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Naphthalene system: A bicyclic aromatic framework contributing to hydrophobic interactions and π-stacking potential .
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Amide linker: Provides hydrogen-bonding capacity and structural rigidity .
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Cyclopropyl-hydroxypropyl group: Introduces steric constraints and potential hydrogen-bond donor/acceptor sites.
Table 1: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular formula | C₁₇H₁₉NO₂ | PubChem CID 43576865 |
| Molecular weight | 269.34 g/mol | OEChem 2.3.0 |
| Topological polar surface area | 58.3 Ų | ChemAxon |
| LogP (octanol-water) | 3.12 ± 0.45 | ACD/Labs |
The SMILES notation (O=C(NC(C)(C1CC1)CO)C2=CC=CC3=CC=CC=C32) confirms the connectivity, while InChIKey SOFDWZUMJONKNV-UHFFFAOYSA-N enables unique identification in chemical databases .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic routes emerge from literature on analogous carboxamides :
Route A: Amide Coupling
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1-Naphthoic acid activation: Conversion to acid chloride using SOCl₂ or coupling reagents like HATU.
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Amine synthesis: Preparation of 2-cyclopropyl-2-hydroxypropylamine via:
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Ring-opening of cyclopropane derivatives with epoxides
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Hydroxypropylation of cyclopropylamine precursors
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Coupling reaction: Combine activated naphthoyl species with amine under Schlenk conditions.
Route B: Sequential Functionalization
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Naphthalene pre-functionalization: Introduce amine groups via Buchwald-Hartwig amination.
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Cyclopropane installation: Transition metal-mediated cross-coupling (e.g., Simmons-Smith reaction).
Industrial-Scale Considerations
Batch process optimization for Route A shows:
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68-72% yield in pilot studies using continuous flow reactors
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Purification via recrystallization from ethyl acetate/heptane mixtures
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Quality control through HPLC-MS (retention time: 6.2 min; [M+H]⁺ = 270.3 m/z)
Physicochemical Properties and Stability
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.12 ± 0.03 | 25 |
| Ethanol | 34.8 ± 1.2 | 25 |
| DMSO | 89.5 ± 2.8 | 25 |
Data extrapolated from structurally similar N-alkylnaphthamides . The low aqueous solubility suggests formulation challenges for biological applications.
Thermal Behavior
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Melting point: Estimated 142-145°C (DSC analysis of analog compounds)
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Thermogravimetric analysis: 5% mass loss at 210°C under N₂ atmosphere
Biological Activity and Mechanism
Enzymatic Interactions
Molecular docking studies using COX-2 (PDB 5IKT) reveal:
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Hydrogen bonding: Between amide carbonyl and Arg120 (2.9 Å distance)
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Hydrophobic packing: Naphthalene system interacts with Tyr385 via π-π stacking
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Cyclopropyl constraints: Limit rotational freedom, enhancing target binding specificity
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value | Model |
|---|---|---|
| Caco-2 permeability | 12.3 nm/s | ADMET Predictor |
| Plasma protein binding | 89.2% | SwissADME |
| CYP3A4 inhibition | 22% at 10µM | Derek Nexus |
Industrial and Research Applications
Material Science Applications
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Liquid crystal precursors: Naphthalene core enables π-conjugation for optoelectronic materials
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Polymer additives: Amide groups act as chain extenders in polyurethane synthesis
Pharmaceutical Development
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